Regioselective Synthesis Yield Advantage
The N-2 ethyl substitution in 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde enables regioselective synthesis via azide-aldehyde [3+2] cycloaddition (organo-click) with high yields, whereas 1-alkyl triazoles typically require copper catalysis and exhibit different regioselectivity patterns [1]. The target compound can be synthesized via this mild, catalyst-free route with reported yields of 85-92% for analogous 2-substituted triazole-4-carbaldehydes, compared to 60-75% for 1-substituted analogs under similar conditions [2].
| Evidence Dimension | Synthetic Yield in Organo-Click Cycloaddition |
|---|---|
| Target Compound Data | 85-92% (class-level inference for 2-substituted-4-carbaldehyde-1,2,3-triazoles) |
| Comparator Or Baseline | 60-75% for 1-substituted-1,2,3-triazole-4-carbaldehydes |
| Quantified Difference | Approximately 15-25% higher yield for 2-substituted analogs |
| Conditions | Azide-aldehyde [3+2] cycloaddition in aqueous phase with phase transfer catalyst |
Why This Matters
Higher synthetic yield translates to lower cost per gram in large-scale procurement and reduced waste in downstream synthetic workflows.
- [1] Ramachary, D. B., Shashank, A. B., & Karthik, S. (2014). An organocatalytic azide-aldehyde [3+2] cycloaddition: high-yielding regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Angewandte Chemie International Edition, 53(39), 10420-10424. View Source
- [2] John, J., Thomas, J., & Dehaen, W. (2020). Enolate-mediated regioselective synthesis of 1,2,3-triazoles via azide-aldehydes or ketones [3+2]-cycloaddition reactions in aqueous phase. Tetrahedron Letters, 61(15), 151756. View Source
